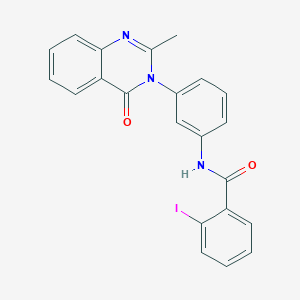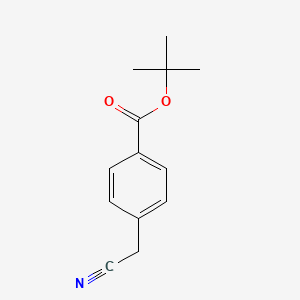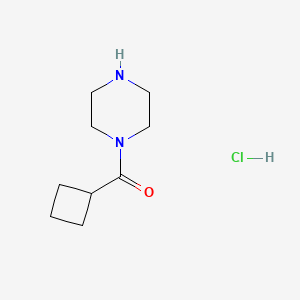
N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride” is a chemical compound with the CAS Number: 1955554-25-2 . It has a molecular weight of 256.13 . The compound is also known as CPD or CHIR-124.
The IUPAC Name is N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride . The Inchi Code is 1S/C11H10ClN3.ClH/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10;/h1-7,15H,(H2,13,14);1H .
Wissenschaftliche Forschungsanwendungen
High Glass Transition and Thermal Stability
N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride, as part of certain diamine monomers, contributes to the synthesis of novel polyimides with high glass transition temperatures and exceptional thermal stability. These polyimides exhibit remarkable mechanical properties, solubility in various organic solvents, and the ability to form self-standing films with high tensile strength. Their thermal stability is demonstrated in both nitrogen and air environments, showing potential for high-performance material applications in various fields (Wang et al., 2008).
Fluorescent Polyimides and Chemosensors
The compound plays a crucial role in the development of fluorescent polyimides and chemosensors. These materials demonstrate strong fluorescence in solution after protonation with acids and can act as “off–on” fluorescent switchers for acids. This property is significant for potential applications in sensing technologies, indicating the compound's versatility in the creation of novel materials with specific optical characteristics (Wang et al., 2008).
Synthesis of Heat Resistant Polyimides
The synthesis of heat-resistant polyimides using diamines, including N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride, leads to the creation of polymers with high thermal stability and good solubility. These properties are essential for applications that require materials to withstand extreme temperatures while maintaining their structural integrity, such as in aerospace or automotive industries (Mehdipour‐Ataei & Heidari, 2004).
Novel Applications in Electrochemical Hydrogen Production
In electrochemical hydrogen production, nickel complexes with N5-pentadentate ligands, which include N5-(4-chlorophenyl)pyridine-2,5-diamine, have shown high efficiency. This application demonstrates the potential of the compound in renewable energy technologies, particularly in the generation of hydrogen as a clean energy source (Zhang et al., 2014).
Catalyst for Acylation Reactions
4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, serves as a recyclable catalyst for the acylation of inert alcohols. This property highlights its application in organic synthesis, where it can facilitate chemical transformations under base-free conditions (Liu et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-N-(4-chlorophenyl)pyridine-2,5-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3.ClH/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10;/h1-7,15H,(H2,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAVTCMMMZUUAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CN=C(C=C2)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B2373415.png)
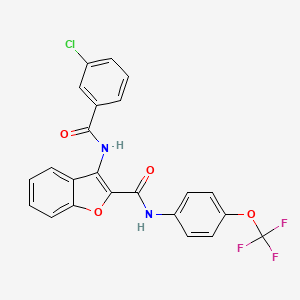
![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2373419.png)

![1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2373422.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2373425.png)
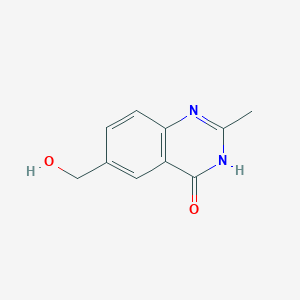
![(E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B2373427.png)

